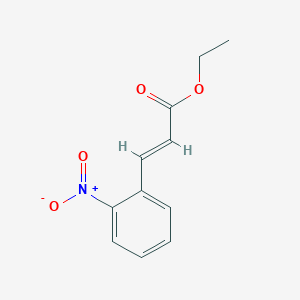

(E)-Ethyl 3-(2-nitrophenyl)acrylate

Beschreibung

(E)-Ethyl 3-(2-nitrophenyl)acrylate (C₁₁H₁₁NO₄) is an α,β-unsaturated ester featuring a nitro group at the ortho position of the phenyl ring. It is synthesized via palladium-catalyzed reductive cyclization of nitroarenes, yielding a pale-yellow solid with 87% efficiency under optimized conditions . Key spectroscopic data includes a distinctive ¹H NMR signal at 6.31 ppm (d, J = 15.7 Hz) for the α,β-unsaturated proton, reflecting conjugation with the electron-withdrawing nitro group . This compound serves as a precursor in pharmaceutical synthesis, notably for ivacaftor intermediates used in cystic fibrosis treatment .

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXOWPEFVCPDV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-05-0 | |

| Record name | NSC38000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-nitrophenyl)acrylate typically involves the esterification of 2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of (E)-Ethyl 3-(2-nitrophenyl)acrylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: (E)-Ethyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

Substitution: Aqueous sodium hydroxide, reflux conditions.

Addition: Nucleophiles (e.g., thiols, amines), room temperature or slightly elevated temperatures.

Major Products Formed:

Reduction: (E)-Ethyl 3-(2-aminophenyl)acrylate.

Substitution: 3-(2-nitrophenyl)acrylic acid.

Addition: Various Michael adducts depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-Ethyl 3-(2-nitrophenyl)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-Ethyl 3-(2-nitrophenyl)acrylate depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the nitro group and the acrylate moiety, which can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Nitrophenyl Acrylate Isomers

The position of the nitro substituent (ortho, meta, para) significantly influences physicochemical properties and reactivity:

Key Observations :

- Electronic Effects : The para-nitro isomer (4-nitrophenyl) exhibits a downfield shift in ¹H NMR due to stronger electron withdrawal, enhancing conjugation .

- Synthetic Accessibility : The ortho-nitro derivative is synthesized more efficiently (87% yield) compared to para isomers (6% yield), likely due to steric hindrance in meta/para positions during cyclization .

Halogen-Substituted Analogs

Bromo- and fluoro-substituted acrylates demonstrate altered reactivity and stability:

Key Observations :

Hydroxyphenyl and Tert-Butyl Esters

Substituents like hydroxyl or tert-butyl groups modulate solubility and steric effects:

Key Observations :

Heterocyclic Derivatives

Complex analogs with pyrazole or imidazole rings show diverse applications:

Biologische Aktivität

(E)-Ethyl 3-(2-nitrophenyl)acrylate, also known as ethyl (E)-3-(2-nitrophenyl)prop-2-enoate, is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, synthesis, and applications based on available research findings.

Chemical Structure and Properties

- Chemical Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

- CAS Number : 24393-59-7

- Structure : The compound features a benzene ring with a nitro group at the ortho position and an acrylic acid moiety, indicating potential reactivity in various organic synthesis reactions.

Synthesis

(E)-Ethyl 3-(2-nitrophenyl)acrylate can be synthesized through several routes, often involving the condensation of nitrophenyl compounds with ethyl acrylate. The presence of the nitro group is notable as it can influence the compound's reactivity and biological activity.

Anticancer Potential

Nitroaromatic compounds have been investigated for their potential anticancer properties. The presence of the nitro group in (E)-Ethyl 3-(2-nitrophenyl)acrylate suggests that it may interact with biological targets relevant to cancer therapy. While direct evidence is scarce, related studies on similar compounds indicate promising activity against various cancer cell lines.

Case Studies and Research Findings

-

Antibacterial Evaluation :

- A study evaluated a series of nitro-substituted compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. Although (E)-Ethyl 3-(2-nitrophenyl)acrylate was not explicitly tested, related compounds showed enhanced activity against strains like Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights :

-

Pharmacokinetic Studies :

- While specific pharmacokinetic data for (E)-Ethyl 3-(2-nitrophenyl)acrylate is lacking, studies on structurally similar compounds indicate rapid distribution and elimination in vivo, suggesting that bioavailability could be an important factor in its therapeutic application .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Potential activity noted; requires further investigation |

| Anticancer | Related compounds show promise; direct studies needed |

| Mechanism of Action | Not fully understood; likely involves interaction with biological targets |

| Pharmacokinetics | Limited data; further studies required to assess absorption and elimination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.